2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine
Description
Significance of the Benzoxazole (B165842) Core in Medicinal Chemistry and Drug Discovery
The benzoxazole heterocycle is one of the most widely utilized scaffolds in drug discovery. nih.gov These fused-ring systems are a significant class of heterocyclic compounds recognized for their vital roles in chemical and biological sciences. wisdomlib.org Benzoxazole and its derivatives are foundational bioactive compounds with a wide spectrum of pharmacological activities, making them indispensable in pharmaceutical chemistry. wisdomlib.orgnih.gov
The interest in this scaffold stems from its presence in both naturally occurring and synthetic compounds that exhibit a broad range of biological activities. nih.gov These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, among others. nih.govijrrjournal.comwisdomlib.org This multifaceted pharmacological profile has established benzoxazole as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. A number of commercially available drugs feature the benzoxazole core, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone. nih.gov The continued exploration of benzoxazole derivatives suggests a promising future for the development of novel therapeutics for a variety of diseases. wisdomlib.org
Table 1: Examples of Marketed Drugs Containing the Benzoxazole Core
| Drug Name | Therapeutic Class |
| Flunoxaprofen | Non-steroidal anti-inflammatory drug (NSAID) |
| Benoxaprofen (B1668000) | Non-steroidal anti-inflammatory drug (NSAID) |
| Chlorzoxazone | Muscle Relaxant |
| Calcimycin | Antibiotic |
| Boxazomycin B | Antibacterial |
The history of benzoxazole dates back to its discovery in 1887 by Hantzsch. wisdomlib.org For many years, research focused on its fundamental chemistry and synthesis. However, over the past few decades, benzoxazole derivatives have gained significant importance as intermediates in the preparation of new biologically active materials. nih.gov Initially, research was heavily concentrated in the field of medicine, leading to the discovery of its wide-ranging pharmacological potential. mdpi.com More recently, the application of benzoxazole and its bioisostere, benzothiazole (B30560), has expanded into other scientific areas, including the discovery of new agricultural chemicals over the past two decades. mdpi.comnih.govresearchgate.net This evolution from a chemical curiosity to a cornerstone of medicinal and agrochemical research highlights the scaffold's enduring relevance and versatility.
Benzoxazole is a heterocyclic molecule with the chemical formula C₇H₅NO. wisdomlib.org Its structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. wisdomlib.orgwisdomlib.org The resulting bicyclic system is aromatic and planar. wikipedia.orgijpbs.com This aromaticity confers a degree of stability to the molecule. wikipedia.org
The synthesis of the benzoxazole core typically involves the condensation of an o-aminophenol with a variety of reagents, such as carboxylic acids, aldehydes, or acyl chlorides, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). ijpbs.comresearchgate.netorganic-chemistry.org This fundamental reaction allows for the introduction of a wide range of substituents at the 2-position, which is a key strategy in modulating the biological activity of the resulting derivatives.
Table 2: Key Structural and Chemical Features of Benzoxazole
| Feature | Description |
| Structure | Bicyclic system composed of a benzene ring fused to an oxazole ring. |
| Formula | C₇H₅NO |
| Aromaticity | Aromatic, planar molecule which contributes to its stability. |
| Reactivity | The C2 position is a primary site for substitution and functionalization. |
| Basicity | Weakly basic due to the orientation of the nitrogen's lone pair of electrons. |
Overview of 2-Substituted Benzoxazoles as a Class of Research Interest
The functionalization of the benzoxazole core, particularly at the 2-position, has been a major focus of research. mdpi.com 2-substituted benzoxazoles are a prominent class of compounds that have attracted significant attention for their wide-ranging applications in medicinal chemistry and materials science. mdpi.comnih.gov The substituent at this position plays a crucial role in determining the compound's biological activity and target specificity.
Research has shown that introducing different groups at the 2-position can lead to compounds with potent and specific pharmacological profiles. For example, various 2-substituted benzoxazoles have been investigated and identified as:
Anticancer agents nih.govresearchgate.net
Anti-inflammatory agents researchgate.netnih.gov
Antimicrobial and antifungal agents nih.govresearchgate.net
5-HT₃ receptor antagonists , with potential for treating conditions like irritable bowel syndrome. nih.gov
The synthesis of libraries of 2-substituted benzoxazoles is a common strategy in drug discovery programs to explore structure-activity relationships (SAR) and identify lead compounds for further development. nih.govnih.gov
Academic Rationale for Investigating 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine
While specific academic literature focusing exclusively on this compound is not extensively detailed in public-facing research, the rationale for its synthesis and investigation can be logically inferred from the established principles of medicinal chemistry and the vast body of research on related benzoxazole analogs. The compound represents a strategic combination of three key structural features: the benzoxazole core, a 2-(2-fluorophenyl) group, and a 5-amino group.
The Privileged Scaffold: The benzoxazole nucleus serves as a proven pharmacophore with a high propensity for biological activity. nih.govijrrjournal.com
The 2-Substituent: The introduction of an aryl group, such as a phenyl ring, at the 2-position is a well-established strategy for creating bioactive benzoxazoles. nih.govresearchgate.net The inclusion of a fluorine atom on this phenyl ring is a common tactic in medicinal chemistry. Fluorine can act as a bioisostere for a hydrogen atom, and its high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability.
The 5-Amino Group: The amine group at the 5-position is a critical feature. It not only influences the electronic properties of the benzoxazole ring system but, more importantly, serves as a versatile chemical handle. This amine allows for further synthetic modifications, such as the attachment of other functional groups or pharmacophores through reactions like acylation or sulfonylation. This is exemplified in studies where 5-amino-2-(fluorophenyl)benzoxazoles were used as starting materials to create a series of derivatives for antimicrobial screening. researchgate.net This approach enables the systematic exploration of structure-activity relationships to optimize a compound's therapeutic potential.
Therefore, the academic rationale for investigating this compound is based on its potential as both a bioactive molecule in its own right and, perhaps more significantly, as a key intermediate for the synthesis of a broader library of novel benzoxazole derivatives for screening against various therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZGGXTFFGCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352894 | |
| Record name | 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313527-46-7 | |
| Record name | 2-(2-Fluorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313527-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl 1,3 Benzoxazol 5 Amine and Analogues
Established Synthetic Routes for Benzoxazole (B165842) Derivatives
The synthesis of the benzoxazole scaffold can be achieved through several reliable and well-documented routes. These methods offer flexibility in terms of starting materials, reaction conditions, and the scope of achievable substituent patterns.
Condensation Reactions Utilizing 2-Aminophenols and Related Precursors
The most prevalent and direct method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides, esters, or amides. acs.orgnih.govnih.gov This reaction is typically promoted by dehydrating agents or catalysts. A common and effective agent for this transformation is polyphosphoric acid (PPA), which serves as both a catalyst and a solvent, facilitating the cyclodehydration at elevated temperatures. researchgate.netorgsyn.org
For the specific synthesis of 5-aminobenzoxazole derivatives, a 2,4-diaminophenol derivative can be employed as the starting material. For instance, the reaction of 2,4-diaminophenol with a substituted benzoic acid in the presence of PPA at high temperatures (170-200 °C) yields the corresponding 5-amino-2-arylbenzoxazole. researchgate.netorganic-chemistry.org An alternative strategy involves starting with 2-amino-4-nitrophenol. This precursor is first condensed with a suitable carboxylic acid or its derivative to form the 2-aryl-5-nitrobenzoxazole intermediate. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H2) or with reducing agents like iron powder and ammonium chloride, affords the desired 5-aminobenzoxazole derivative. organic-chemistry.orggoogle.com
The condensation can also be carried out with aldehydes, often followed by an oxidative cyclization step. nih.govgoogle.com Various catalytic systems, including those based on copper, iron, and samarium, have been developed to promote this transformation under milder conditions. nih.govgoogle.com For example, a mixture of a 2-aminophenol and an aromatic aldehyde can be treated with a catalyst like LAIL@MNP (a magnetic nanomaterial-supported Lewis acidic ionic liquid) under solvent-free ultrasound irradiation to afford the benzoxazole product in high yield. nih.gov
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Precursor | Carbonyl Source | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA), heat | 2-Phenylbenzoxazole (B188899) |
| 2,4-Diaminophenol | p-Ethylbenzoic Acid | PPA, 170-200 °C | 5-Amino-2-(p-ethylphenyl)benzoxazole |
| 2-Amino-4-nitrophenol | Nitrobenzoyl Chloride | Strong Acid, then Pd/C, H2 | 2-(Aminophenyl)-5-aminobenzoxazole |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, Ultrasound, 70 °C | 2-Phenylbenzoxazole |
| 2-Aminophenol | Aldehydes | Cu2O, DMSO, Room Temperature | 2-Arylbenzoxazoles |
Cyclization Techniques for Benzoxazole Ring Formation
Beyond the direct condensation of 2-aminophenols and carboxylic acids or aldehydes, other cyclization techniques are available for the formation of the benzoxazole ring. One such method is the intramolecular cyclization of o-haloanilides. This approach involves the formation of an amide bond between an o-haloaniline and a carboxylic acid, followed by a copper-catalyzed intramolecular C-O bond formation to close the oxazole (B20620) ring. nih.gov This method is particularly useful when the direct condensation is not feasible.
Another versatile technique is the reaction of 2-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and a copper salt, such as CuI. researchgate.net This reaction proceeds through a cascade of condensation and cyclization steps to yield 2-substituted benzoxazoles. The reaction conditions are generally mild and tolerate a variety of functional groups on the 2-aminophenol ring. researchgate.net
Furthermore, the reaction of ortho-substituted anilines with functionalized orthoesters provides an efficient route to benzoxazole derivatives. nih.gov This method allows for the introduction of a variety of substituents at the 2-position of the benzoxazole ring.
Oxidative Cyclodesulfurization Approaches
Oxidative cyclodesulfurization offers an alternative pathway to 2-aminobenzoxazole derivatives. This method typically involves the reaction of a 2-aminophenol with an isothiocyanate to form a thiourea intermediate. Subsequent treatment of the thiourea with an oxidizing agent promotes the cyclization and extrusion of sulfur to form the benzoxazole ring.
A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide under microwave irradiation, which is considered a green and efficient method. Other effective oxidants include potassium periodate (KIO4), which facilitates the intramolecular cyclodesulfurization of in situ generated monothioureas in good to excellent yields. This approach is notable for avoiding the use of toxic and expensive reagents. The reaction of 2-aminophenol with an isothiocyanate in the presence of iodine and a base like potassium carbonate also leads to the formation of N-substituted-1,3-benzoxazol-2-amines.
Direct C-H Amination Protocols for Benzoxazoles
For the introduction of an amino group at the 2-position of a pre-formed benzoxazole ring, direct C-H amination has emerged as a powerful tool. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical synthesis. Copper-catalyzed direct oxidative C-H amination of benzoxazoles with primary or secondary amines has been developed. google.com These reactions often utilize an oxidant, such as tert-butyl peroxide (TBP) or even air, and can proceed under relatively mild conditions. google.com
Visible light-mediated C-H amination has also been reported as an environmentally benign method. organic-chemistry.org In this approach, a photocatalyst, such as eosin Y, is used to promote the oxidative amination of benzoxazoles with secondary amines under mild reaction conditions. organic-chemistry.org
Specific Synthetic Considerations for Fluorophenyl-Substituted Benzoxazoles
The synthesis of 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine requires specific strategies for the regioselective introduction of both the fluorophenyl group at the 2-position and the amino group at the 5-position of the benzoxazole core.
Strategies for Incorporating Fluorophenyl Moieties
The incorporation of the 2-fluorophenyl moiety is typically achieved by using a 2-fluorinated precursor in the condensation reaction. The most straightforward approach involves the condensation of a suitably substituted 2-aminophenol (such as 2,4-diaminophenol or 2-amino-4-nitrophenol) with 2-fluorobenzoic acid or one of its activated derivatives (e.g., 2-fluorobenzoyl chloride). organic-chemistry.org This reaction, often carried out in the presence of a dehydrating agent like PPA, directly installs the 2-(2-fluorophenyl) group at the 2-position of the benzoxazole ring.
Alternatively, 2-fluorobenzaldehyde can be used in a condensation-oxidation sequence with a 2-aminophenol. The resulting Schiff base intermediate can then be cyclized and oxidized to the corresponding 2-(2-fluorophenyl)benzoxazole. Various catalytic systems can be employed to facilitate this transformation.
A patent describes a method for preparing 2-(aminophenyl)-5-aminobenzoxazole where 2-amino-4-sodium nitrophenolate is condensed with nitrobenzoyl chloride to form an ester intermediate. This intermediate is then cyclized under strong acid catalysis to give 2-(nitrophenyl)-5-nitrobenzoxazole, which is subsequently hydrogenated to the diamino product. A similar strategy could be envisioned for the synthesis of this compound, starting with 2-amino-4-nitrophenol and 2-fluorobenzoyl chloride, followed by reduction of the nitro group.
Introduction of the Amino Group at Position 5
The introduction of an amino group at the 5-position of the 2-arylbenzoxazole scaffold is a crucial step in the synthesis of compounds like this compound. A primary and direct method involves the condensation of 2,4-diaminophenol with an appropriate carboxylic acid. In this approach, the amino group at position 5 is already present in one of the key starting materials. The reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a commonly used medium. The PPA serves as both a catalyst and a solvent, promoting the cyclization and dehydration needed to form the oxazole ring. This method is valued for its efficiency in constructing the 5-amino-2-arylbenzoxazole core in a single synthetic step.
An alternative strategy involves a multi-step sequence where the amino group is introduced via a precursor functional group, typically a nitro group. This process begins with the condensation of a 2-amino-4-nitrophenol with a suitable benzoyl chloride or benzoic acid. This reaction first forms the 2-aryl-5-nitrobenzoxazole intermediate. The final step is the chemical reduction of the nitro group at position 5 to the desired primary amine. This reduction is commonly achieved through catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source. This two-step approach offers flexibility, as the robust nitro group is stable under the conditions required for benzoxazole ring formation.
Modern Approaches in Benzoxazole Synthesis for Research
Recent research in synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for constructing the benzoxazole ring system. These modern approaches aim to improve upon traditional methods by reducing waste, avoiding harsh reagents, and expanding the scope of accessible analogues.
Green Chemistry Methodologies
Green chemistry principles have been influential in the development of new synthetic protocols for benzoxazoles, emphasizing the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com
Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for benzoxazole synthesis. Specifically, Brønsted acidic ionic liquid gels (BAIL gels) have been successfully employed as reusable, heterogeneous catalysts. nih.gov One such catalyst is created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS). nih.gov This BAIL gel effectively catalyzes the condensation and aromatization of 2-aminophenols with various aldehydes to yield benzoxazole derivatives. nih.gov The reactions are often conducted under solvent-free conditions at elevated temperatures. nih.gov Key advantages of this methodology include high product yields, simple catalyst recovery and reusability for multiple cycles without significant loss of activity, and an easy work-up procedure. nih.gov
| Reactants | Catalyst | Conditions | Yield |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel (BAIL gel) | Solvent-free, 130 °C, 5 h | 98% |
This table presents data on the synthesis of 2-phenylbenzoxazole using a BAIL gel catalyst. nih.gov
The use of ultrasound irradiation represents another significant green chemistry approach to benzoxazole synthesis. mdpi.com Sonochemical methods accelerate reactions by inducing acoustic cavitation, leading to shorter reaction times, higher yields, and often milder conditions compared to conventional heating. mdpi.comacs.org One documented procedure involves the one-pot synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes catalyzed by multi-walled carbon nanotubes (MWCNTs) supporting potassium cyanide (KCN) under ultrasound irradiation. researchgate.net This method is noted for its efficiency, simplicity, reusability of the catalyst, and operation under mild conditions. researchgate.net Ultrasound-assisted synthesis is recognized as a crucial tool for reducing energy consumption and reaction times. mdpi.com
| Method | Catalyst | Key Advantages |
| Ultrasound Sonication | KCN/MWCNT | Reduced reaction time, high yield, high selectivity, reusability of catalyst |
This table highlights the benefits of ultrasound-assisted synthesis of benzoxazoles. mdpi.comresearchgate.net
Catalyst-Free Reaction Systems
Developing synthetic routes that eliminate the need for a catalyst is a primary goal in green chemistry. For benzoxazole derivatives, some progress has been made in creating catalyst-free systems, particularly for specific transformations. One such example is the direct amination of 2-mercaptobenzoxazoles. This reaction can be performed on water under microwave irradiation to produce 2-aminobenzoxazoles in good yields. organic-chemistry.org The key benefits of this specific protocol are its use of water as a solvent, short reaction times, scalability, and the complete avoidance of a catalyst, relying instead on thermal energy provided by microwaves. organic-chemistry.org While not a universal method for forming the core benzoxazole ring from basic precursors, it represents an important catalyst-free approach for synthesizing functionalized analogues.
Smiles Rearrangement for N-Substituted Benzoxazole Analogues
The Smiles rearrangement has gained significant attention as an efficient, metal-free method for synthesizing N-substituted 2-aminobenzoxazoles. nih.govacs.org This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for functionalizing the benzoxazole core. acs.org
The process typically begins with a precursor such as benzoxazole-2-thiol. This starting material is activated, for example, by reacting it with chloroacetyl chloride. nih.govresearchgate.net The resulting intermediate then reacts with a primary or secondary amine. researchgate.net This triggers an intramolecular S-to-N acyl transfer, where the amine nitrogen attacks the benzoxazole ring carbon, leading to the formation of a spiro intermediate. researchgate.net Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole product. nih.govresearchgate.net This methodology is valued for its broad substrate scope, accommodating a wide range of amines, and its operational simplicity under often mild, metal-free conditions. nih.govacs.org
| Starting Material | Activating Agent | Nucleophile (Amine) | Key Transformation |
| Benzoxazole-2-thiol | Chloroacetyl chloride | Various primary and secondary amines | Intramolecular S-to-N acyl transfer (Smiles Rearrangement) |
This table outlines the general components involved in the Smiles rearrangement for synthesizing N-substituted 2-aminobenzoxazoles. nih.govresearchgate.net
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the benzoxazole core, the 2-fluorophenyl substituent, and the 5-amino group. The benzoxazole system is a stable heterocyclic motif, but its reactivity can be influenced by substituents. rsc.org The primary amine at the 5-position is a potent nucleophile and an activating group for electrophilic aromatic substitution on the benzo portion of the heterocycle. The 2-fluorophenyl ring's reactivity is modulated by the electron-withdrawing nature of the fluorine atom and the benzoxazole moiety. These features allow for a variety of derivatization strategies aimed at modifying the molecule's electronic, photophysical, and biological properties.
Nucleophilic substitution reactions are a class of reactions where an electron-rich nucleophile attacks and replaces a functional group on an electron-deficient molecule, known as the electrophile. wikipedia.org In the context of this compound, nucleophilic substitution can occur at several sites, primarily through nucleophilic aromatic substitution (SNAr) mechanisms rather than SN1 or SN2 reactions, which are typical for saturated carbon centers. wikipedia.orgyoutube.com
The benzoxazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, substitution can be achieved under specific conditions or through intramolecular processes. One such example in related systems is the Smiles rearrangement, an intramolecular SNAr reaction, which has been utilized for the functionalization of heteroaromatic rings. acs.org
More commonly, nucleophilic aromatic substitution can be envisioned on the 2-fluorophenyl ring. The fluorine atom can act as a leaving group, particularly when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com In this compound, the benzoxazole substituent's electronic effect on the fluorophenyl ring is crucial. If the ring is sufficiently electron-deficient, a strong nucleophile (e.g., alkoxides, thiolates, or amines) could displace the fluoride ion.
The primary amine at the 5-position is the most significant nucleophilic center of the molecule. It can readily participate in substitution reactions where it attacks an electrophilic carbon, such as in alkyl halides or acyl compounds, leading to N-alkylated or N-acylated products, respectively.
Table 1: Potential Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Attacking Nucleophile | Potential Product | Conditions |
|---|---|---|---|---|
| SNAr | This compound | Strong Nucleophile (e.g., RO⁻, RS⁻) | 2-(2-Alkoxyphenyl)-1,3-benzoxazol-5-amine | High temperature, polar aprotic solvent |
| N-Alkylation | This compound | Alkyl Halide (R-X) | N-Alkyl-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine | Base (e.g., K₂CO₃), solvent (e.g., DMF) |
Electrophilic halogenation is a key strategy for functionalizing the aromatic rings of this compound. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The 5-amino group is a powerful activating ortho-, para-director. Therefore, electrophilic attack by halogens (e.g., Cl₂, Br₂, I₂) will be strongly directed to the C4 and C6 positions of the benzoxazole ring system. The reaction typically proceeds under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.
The 2-fluorophenyl ring is generally deactivated towards electrophilic substitution due to the inductive effect of the fluorine atom and the benzoxazole ring. Halogenation on this ring would require harsher conditions and would likely be directed by the fluorine atom to its para position (C5' of the phenyl ring). Selective halogenation of one ring over the other can often be achieved by carefully controlling the reaction conditions and the stoichiometry of the halogenating agent.
Table 2: Regioselectivity in Electrophilic Halogenation
| Reagent | Target Ring | Predicted Position(s) of Substitution | Rationale |
|---|---|---|---|
| NBS, NCS, NIS | Benzoxazole Ring | C4 and C6 | Strong activating and directing effect of the 5-amino group. |
Transition-metal catalyzed cross-coupling reactions are powerful tools for extending the π-conjugated system of benzoxazole derivatives, which is crucial for applications in materials science. rsc.orgnih.gov These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds. For this compound, coupling reactions can be performed at several sites, often after prior functionalization (e.g., halogenation).
One of the most important strategies is the direct C-H arylation of the benzoxazole core. nih.gov While the C2 position is already substituted, other C-H bonds on the benzoxazole ring could be targeted. More commonly, a halogenated derivative (e.g., 6-bromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine) is used as a substrate in reactions like the Suzuki, Heck, or Sonogashira couplings. For instance, the Suzuki reaction of a bromo-benzoxazole derivative with an arylboronic acid, catalyzed by a palladium complex, would yield a biaryl product. acs.org Such reactions have been used to synthesize 2-(2-arylphenyl)benzoxazoles from 2-(2-bromophenyl)benzoxazole precursors. acs.org Similarly, copper-catalyzed coupling reactions provide an efficient and more economical alternative to palladium for the direct arylation of benzoxazoles with aryl halides. nih.gov
Table 3: Common Coupling Reactions for Benzoxazole Derivatization
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki Coupling acs.org | Halo-benzoxazole (Ar-X) | Arylboronic acid (Ar'-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Biaryl (Ar-Ar') |
| Heck Coupling | Halo-benzoxazole (Ar-X) | Alkene (R-CH=CH₂) | Pd(0) complex, Base | Substituted Alkene (Ar-CH=CH-R) |
| Sonogashira Coupling | Halo-benzoxazole (Ar-X) | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) complex, Base | Aryl Alkyne (Ar-C≡C-R) |
The presence of the 5-amino group makes this compound an ideal substrate for the synthesis of a wide range of amide and sulfonamide derivatives. researchgate.net The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acid derivatives or the sulfur atom of sulfonyl chlorides. sphinxsai.com
The most common methods for amide bond formation involve reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. researchgate.netnih.gov The reaction with acyl chlorides is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid requires an activating agent, such as a carbodiimide (e.g., DCC, EDC) or other specialized reagents, to convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net
Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction has been documented for the synthesis of novel 2-(p-fluorophenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole derivatives, demonstrating the utility of this transformation for creating diverse libraries of compounds. researchgate.net
Table 4: Synthesis of Amide and Sulfonamide Derivatives
| Reagent | Product Type | General Reaction Conditions | Reference Example |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Amide | Base (Pyridine or Et₃N), Solvent (DCM), Room Temp | Synthesis of various amide derivatives from anilines. sphinxsai.com |
| Carboxylic Acid (R-COOH) | Amide | Coupling Agent (e.g., EDC, HOBt), Solvent (DMF) | Standard peptide coupling protocols. researchgate.net |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Pyridine, Dichloromethane, Room Temp, 16h | Reaction of 5-amino-2-(p-fluorophenyl)benzoxazole with p-substituted benzenesulfonyl chlorides. researchgate.net |
Mechanistic Insights into the Biological Action of 2 2 Fluorophenyl 1,3 Benzoxazol 5 Amine Analogues
Molecular Target Identification and Validation
The biological effects of 2-arylbenzoxazole analogues are initiated by their interaction with specific biomolecules. Identifying these molecular targets is crucial for understanding their mechanism of action. Research has shown that these compounds can engage with key enzymes and cellular receptors, triggering a cascade of downstream events.
DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and manages the topological state of the genetic material. nih.govresearchgate.net Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents. nih.gov Studies have explored 2-substituted benzoxazole (B165842) derivatives as potential inhibitors of this enzyme. nih.govresearchgate.net
Molecular docking studies on a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines have suggested that their antibacterial activity may be linked to the inhibition of the DNA gyrase B (GyrB) subunit of E. coli. nih.gov The binding energy of these compounds indicates a potential inhibitory interaction. For instance, compound 18 from a synthesized series showed a notable binding energy, suggesting a stable interaction with the enzyme's active site. nih.gov
| Compound | Structure | Binding Energy (kcal/mol) with E. coli DNA Gyrase B |
|---|---|---|
| Compound 18 | N-(4-chlorophenyl)-1,3-benzoxazol-2-amine | -7.43 |
| Compound 21 | N-(3-chlorophenyl)-1,3-benzoxazol-2-amine | -7.21 |
Glucosamine 6-phosphate Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, providing precursors for the formation of essential macromolecules in bacterial and fungal cell walls. nih.govtandfonline.com As such, it is considered a promising target for antimicrobial agents. nih.govresearchgate.net A variety of heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, often based on molecular docking studies. tandfonline.comresearchgate.net While the benzoxazole scaffold is of interest in this context, specific inhibitory data for 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine analogues against this enzyme are not extensively detailed in the reviewed literature. However, the broader class of heterocyclic inhibitors is actively being studied for this target. nih.gov
Adenosine (B11128) A2A Receptor (A2AR): The adenosine A2A receptor, a member of the G-protein coupled receptor family, is implicated in various physiological processes and is a target for treating neurodegenerative conditions like Parkinson's disease. nih.gov A series of 2-arylbenzoxazoles were designed and evaluated as potential A2AR antagonists. nih.gov Docking studies guided the structural modifications on the benzoxazole core, leading to the identification of compounds with affinity for the A2A receptor. nih.gov One such derivative, compound F1 , demonstrated a micromolar affinity and possessed favorable drug-like properties, such as high aqueous solubility, making it a candidate for further optimization. nih.gov
| Compound | Structure | A2A Receptor Affinity (Ki, µM) | Aqueous Solubility (µM) |
|---|---|---|---|
| F1 | 2-(4-(dimethylamino)phenyl)-1,3-benzoxazole-6-carboxamide | 1 | 184 |
| D1 | 2-phenyl-1,3-benzoxazole-5-carboxylic acid | 10 | - |
Investigating Cellular Pathways Involved in Bioactivity
The interaction of benzoxazole analogues with their molecular targets can trigger specific cellular signaling pathways, leading to observable biological effects such as programmed cell death (apoptosis) or the modulation of inflammatory responses.
Apoptosis is a regulated process of cell self-destruction that is critical for tissue homeostasis. Many anticancer therapies function by inducing apoptosis in malignant cells. The Bcl-2 family of proteins are core regulators of this process. nih.govnih.gov Several studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells.
In one study, novel benzoxazole-based compounds were synthesized and found to have anti-proliferative activity. nih.gov The mechanism was linked to the induction of apoptosis, as evidenced by the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov For example, compound 8g significantly increased the level of Bax protein compared to control cells. nih.gov
Another investigation focused on benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) found that the lead compound, 12l , induced apoptosis in HepG2 cancer cells by 35.13%. nih.govnih.gov This was accompanied by a significant increase in caspase-3 and BAX levels and a reduction in Bcl-2 levels. nih.govnih.gov Similarly, compound 8d , another benzoxazole analogue, was shown to dramatically increase the cell death rate in HepG2 cells, primarily through apoptosis. mdpi.com
| Compound | Cell Line | Key Apoptotic Finding | Reference |
|---|---|---|---|
| Compound 8g | - | 3.864-fold increase in Bax level vs. control. | nih.gov |
| Compound 12l | HepG2 | 35.13% apoptosis induction; 2.98-fold increase in caspase-3. | nih.govnih.gov |
| Compound 8d | HepG2 | Apoptosis rate increased to 65.22% (late stage) from 0.60%. | mdpi.com |
Inflammation is a defense mechanism that can become detrimental when uncontrolled. nih.gov Key mediators of inflammatory pathways, such as cyclooxygenase (COX) enzymes, are important drug targets. nih.gov The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel structural class for the selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.govacs.org
A study synthesized a series of these analogues and tested their ability to inhibit COX-1 and COX-2. nih.gov Several compounds were found to be potent and selective inhibitors of COX-2. nih.gov Notably, compound 3n exhibited a COX-2 selectivity index significantly better than the clinically used NSAID, celecoxib. nih.govacs.org This selective inhibition of a key inflammatory enzyme demonstrates a clear mechanism for the anti-inflammatory activity of this class of compounds. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3g | 1.10 | 0.09 | 12.22 |
| 3n | 0.90 | 0.04 | 22.50 |
| 3o | >100 | 0.05 | >2000 |
| Celecoxib (Reference) | 6.60 | 0.90 | 7.33 |
Data sourced from reference nih.gov.
Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating other proteins. Their dysregulation is a common feature in diseases like cancer, making them important therapeutic targets. While the outline mentions Akt and IGF1Rβ, specific data for the target compound focuses heavily on another critical kinase, VEGFR-2.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. nih.govnih.gov Several studies have identified benzoxazole derivatives as potent inhibitors of VEGFR-2. nih.govmdpi.comnih.gov
A series of benzoxazole-based derivatives were designed and synthesized, leading to the discovery of compounds with significant VEGFR-2 inhibitory activity. mdpi.com Compound 8d was identified as a particularly potent inhibitor, with an IC₅₀ value lower than that of the reference drug sorafenib. mdpi.com Another study found that compound 12l also had promising VEGFR-2 inhibitory activity (IC₅₀ = 97.38 nM) and that this inhibition was correlated with its cytotoxic effects on cancer cells. nih.govnih.gov These findings establish that the anticancer effects of certain benzoxazole analogues are mediated, at least in part, through the direct inhibition of protein kinases like VEGFR-2. nih.gov
| Compound | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 8d | 0.0554 | mdpi.com |
| Compound 8e | 0.0741 | mdpi.com |
| Compound 12l | 0.09738 | nih.govnih.gov |
| Sorafenib (Reference) | 0.0782 | mdpi.com |
Binding Mode Analysis
The biological activity of benzoxazole analogues is fundamentally linked to their ability to bind effectively to specific protein targets. Molecular docking and crystallography studies have revealed that the orientation and affinity of these compounds within a binding pocket are dictated by a delicate balance of hydrogen bonds, hydrophobic interactions, and aromatic interactions. researchgate.netnih.gov These interactions collectively stabilize the ligand-protein complex, leading to the modulation of the protein's function. For instance, in the case of benzoxazole derivatives targeting the VEGFR-2 hinge region, the benzoxazole ring itself is proposed to occupy a critical space in the ATP binding site. nih.gov Similarly, docking studies of related benzimidazole (B57391) analogues with GABA-A receptors show specific poses stabilized by a network of interactions within the benzodiazepine (B76468) binding site. nih.gov
Hydrogen bonds are highly directional, specific interactions that play a pivotal role in the molecular recognition of benzoxazole analogues by their biological targets. The benzoxazole core contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while appended functional groups, such as the amine group in the parent compound's analogues, can serve as hydrogen bond donors. nih.govresearchgate.net
In the crystal structure of a related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net This demonstrates the inherent capacity of the amino group and the benzoxazole nitrogen to participate in these crucial interactions. In docking studies with specific enzymes, these hydrogen bonds are often observed between the ligand and key amino acid residues in the active site. For example, the nitrogen atom at position 3 of the analogous 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is noted to mimic interactions with histidine residues (specifically αHis102) in the GABA-A receptor. nih.gov Studies on other heterocyclic systems, like benzo[d]thiazol-2-amine derivatives, also emphasize the role of hydrogen bonding in their interaction with DNA and enzymes like the Human Epidermal growth factor receptor (HER). nih.gov
| Compound/Analogue Class | Interacting Groups | Biological Target/Context | Reference |
|---|---|---|---|
| 2-(4-Aminophenyl)-1,3-benzoxazole | Amine (N-H) donor, Benzoxazole (N) acceptor | Crystal lattice formation | nih.govresearchgate.net |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Imidazole (N) acceptor | α-His102 residue of GABA-A receptor | nih.gov |
| Benzo[d]thiazol-2-amine derivatives | Amine group | DNA and HER Enzyme | nih.gov |
Hydrophobic interactions are a major driving force for the binding of ligands to protein targets. These interactions involve the association of nonpolar groups to minimize their contact with water. The phenyl and benzoxazole ring systems of this compound analogues provide significant nonpolar surface area, facilitating their entry and stabilization within hydrophobic pockets of target proteins.
The planar aromatic systems of the benzoxazole and phenyl rings are critical for molecular recognition, primarily through π-π stacking and other aromatic interactions. nih.govmdpi.com These interactions occur between the electron-rich aromatic rings of the ligand and the side chains of aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within the protein's binding site. nih.gov
In the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, π-π interactions with a centroid-centroid distance of 3.6560 (15) Å are observed, contributing to the formation of a two-dimensional network. nih.govresearchgate.net This demonstrates the strong tendency of the benzoxazole system to engage in such stacking. Docking studies of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogue into the GABA-A receptor's benzodiazepine site revealed that its binding pose was stabilized by aromatic interactions with multiple residues, including Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit. nih.gov These extensive aromatic interactions are crucial for orienting the ligand correctly and ensuring a stable, high-affinity binding mode.
| Compound/Analogue Class | Interacting Residues/Systems | Interaction Type | Biological Target | Reference |
|---|---|---|---|---|
| 2-(4-Aminophenyl)-1,3-benzoxazole | Benzoxazole and Benzene (B151609) rings | π-π stacking | Crystal lattice formation | nih.govresearchgate.net |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Phe100, His102, Tyr160, Tyr210, Phe77, Tyr58 | Aromatic/π-π stacking | GABA-A Receptor | nih.gov |
| 2-(2′-aminophenyl)benzothiazole | Planar aromatic systems | π-π stacking | Cocrystal formation | mdpi.com |
Structure Activity Relationship Sar Studies for 2 2 Fluorophenyl 1,3 Benzoxazol 5 Amine and Derivatives
Systematic Analysis of Substituent Effects on Bioactivity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeation. tandfonline.com In the context of 2-phenylbenzoxazole (B188899) derivatives, the presence and position of a fluorine atom on the phenyl ring are critical determinants of bioactivity. nih.govresearchgate.net
Studies have demonstrated that fluorination is often essential for potent biological activity, as its removal or replacement with other halogens can lead to a significant decrease in potency. nih.gov The high electronegativity and relatively small size of fluorine allow it to act as a hydrogen bond acceptor and alter the electronic properties of the molecule, which can enhance interactions with biological targets. tandfonline.comresearchgate.net
Table 1: Influence of Fluorine Position on Bioactivity of Benzazole Analogs Note: This table includes data from related benzazole structures to illustrate the general effect of fluorine positioning.
| Compound Class | Fluorine Position | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Fluorinated Benzimidazole (B57391) | para-fluoro | 13.14 ± 0.76 μM | nih.gov |
| Fluorinated Benzimidazole | meta-fluoro | 16.12 ± 0.36 μM | nih.gov |
| Fluorinated Benzimidazole | ortho-fluoro | 19.16 ± 0.62 μM | nih.gov |
The substituent at position 5 of the benzoxazole (B165842) ring plays a significant role in defining the molecule's biological activity. nih.govmdpi.com While specific SAR data for a 5-amino group on the 2-(2-fluorophenyl)-1,3-benzoxazole (B14136717) scaffold is not extensively detailed in isolation, the general importance of this position is well-established. For example, in a series of 2,5-disubstituted benzoxazoles and benzimidazoles, the nature of the group at position 5 was found to be critical for antimicrobial activity. esisresearch.org
Beyond the primary fluorine and amine substituents, other modifications to the benzoxazole scaffold and the 2-phenyl ring have been explored to optimize activity.
Halogenation: Introducing other halogens like chlorine or bromine at position 5 of the benzoxazole ring is a common strategy. mdpi.com Studies indicate that electron-withdrawing groups, such as halogens, can enhance the antiproliferative effects of these compounds. researchgate.net
Methoxy (B1213986) Groups: The addition of electron-donating methoxy groups to the 2-phenyl ring has shown varied effects. In one study, derivatives with a methoxy group at the 3-position of the phenyl ring generally exhibited higher antiproliferative activity. researchgate.net However, another study found that while some methoxy-substituted compounds were active, the specific positioning was critical; for example, a 2,4,5-trimethoxy substitution was inactive, whereas a 3,4,5-trimethoxy substitution was active. nih.gov
Other Functional Groups: Research into 2-arylbenzoxazoles has shown that adding bulky substituents like morpholine (B109124) or N,N-diethyl groups at position 4 of the phenyl ring can lead to higher activity. researchgate.net This suggests that the steric and electronic properties of substituents at various positions can be fine-tuned to improve the biological efficacy of the core structure.
Table 2: Effect of Various Substitutions on Benzoxazole Derivative Activity
| Core Structure | Substituent & Position | Observed Effect | Reference |
|---|---|---|---|
| 2-Phenylbenzoxazole | Methoxy at Phenyl C3 | Higher antiproliferative activity | researchgate.net |
| 2-Phenylbenzoxazole | Morpholine at Phenyl C4 | Higher antiproliferative activity | researchgate.net |
| 2-Phenylbenzoxazole | N,N-diethyl at Phenyl C4 | Higher antiproliferative activity | researchgate.net |
| Benzoxazole | Electron-withdrawing groups (e.g., Cl, NO₂) | Improved anti-proliferative activity | researchgate.net |
| Benzothiazole (B30560) | Phenoxymethyl at C2 | Most active against S. aureus (MIC 3.12 µg/ml) | esisresearch.org |
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov This computational approach is invaluable for predicting the activity of novel compounds, thereby streamlining the drug discovery process. wisdomlib.orgjocpr.com For benzoxazole derivatives, QSAR studies help to quantify the structural features that are most influential for their biological effects. nih.govijpsdronline.com
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ijpsdronline.com For benzoxazole derivatives, a wide array of descriptors are calculated to capture the structural nuances that drive bioactivity. These can be broadly categorized as:
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule. Examples include Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices (R), which have been found to be relevant for the antimicrobial activity of benzoxazoles. researchgate.net
Physicochemical Descriptors: Properties like molecular weight, logP (lipophilicity), polar surface area, and molar refractivity are commonly used. ijpsdronline.com
Electronic Descriptors: These quantify the electronic properties, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO).
3D Field-Based Descriptors (CoMFA/CoMSIA): In 3D-QSAR studies, descriptors are derived from molecular fields. Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields, while Comparative Molecular Similarity Indices Analysis (CoMSIA) adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govrsc.org These provide a 3D representation of how different structural features relate to activity.
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods that identify the subset of descriptors that best correlates with the observed biological activity, avoiding overfitting and spurious correlations. ijpsdronline.com
Once descriptors are selected, mathematical models are built to establish the relationship between these descriptors and biological activity. Common methods include:
Multiple Linear Regression (MLR): This method creates a linear equation relating the most significant descriptors to activity. ijpsdronline.com
Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of descriptors that may be inter-correlated. It reduces the variables to a smaller set of orthogonal components and then performs regression. nih.gov This method is frequently used in 3D-QSAR to handle the thousands of field-based variables generated by CoMFA and CoMSIA. nih.gov
Principal Component Regression (PCR): Similar to PLS, PCR is another dimensionality reduction technique used before regression analysis. nih.gov
A crucial aspect of QSAR is rigorous model validation to ensure its robustness and predictive power. nih.govuniroma1.it This involves both internal and external validation techniques:
Internal Validation: Cross-validation, often the leave-one-out (LOO) method, is used to assess the model's internal consistency. The cross-validated correlation coefficient (q² or R²cv) is a key metric; a value greater than 0.5 is generally considered indicative of a robust model. nih.govrsc.org
External Validation: The model's true predictive ability is tested on an external set of compounds (the test set) that was not used during model development. The predictive R-squared (R²pred) is calculated for this set, and a value greater than 0.5 or 0.6 is typically required to confirm the model's predictive power. nih.govrsc.orguniroma1.it
For a series of benzoxazole derivatives studied as anticancer agents, 3D-QSAR models developed using CoMFA and CoMSIA showed good statistical significance, with R²cv values ranging from 0.51 to 0.71 and R²pred values from 0.51 to 0.66, indicating reliable predictive capabilities. nih.govrsc.org
Identification of Key Physiochemical Descriptors Correlating with Biological Activity (e.g., Solubility, Lipophilicity)
In the evaluation of the structure-activity relationship (SAR) for 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine and its derivatives, the identification of key physiochemical descriptors is paramount for understanding and predicting their biological activity. While specific experimental data on this exact molecule is limited in publicly accessible literature, general principles derived from extensive research on the broader class of 2-phenylbenzoxazoles provide a strong framework for analysis. The biological activity of these compounds is significantly influenced by properties such as lipophilicity and solubility, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.
Lipophilicity (log P)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical determinant for the biological activity of benzoxazole derivatives. researchgate.netnih.gov This parameter quantifies the tendency of a compound to partition between a nonpolar (lipid) and a polar (aqueous) phase. For a drug to be effective, it must possess a balanced lipophilicity to enable it to traverse cellular membranes to reach its target, while also maintaining sufficient solubility in physiological fluids.
Quantitative structure-activity relationship (QSAR) studies on various series of benzoxazole derivatives have consistently highlighted the significance of lipophilicity. researchgate.net It has been established that lower lipophilicity can contribute significantly to the antimycobacterial activity of some benzoxazole derivatives. The biological activity of benzoxazole derivatives can be attributed to their ability to disrupt essential microbial processes, with their lipophilic nature enhancing membrane permeability. mdpi.com
For the this compound scaffold, modifications to either the phenyl ring or the benzoxazole core would predictably alter the log P value, thereby influencing biological potency. The introduction of lipophilic or hydrophilic substituents allows for the fine-tuning of this property. For instance, the addition of alkyl or halogen groups tends to increase lipophilicity, whereas the incorporation of hydroxyl or amino groups generally decreases it.
The following interactive data table illustrates the calculated log P (cLogP) for a hypothetical series of derivatives based on the this compound core structure. This demonstrates how substitutions can modulate this key physicochemical descriptor.
| Compound ID | R1 (Position 6) | R2 (Position 4' of Phenyl Ring) | cLogP (Illustrative) | Predicted Biological Activity Trend |
| 1 | H | H | 3.5 | Baseline |
| 2 | -Cl | H | 4.2 | Increased (potential for enhanced membrane permeability) |
| 3 | -OH | H | 3.0 | Decreased (potential for improved solubility but lower membrane permeability) |
| 4 | H | -CH3 | 4.0 | Increased (moderate increase in lipophilicity) |
| 5 | H | -OCH3 | 3.6 | Modulated (slight increase in lipophilicity) |
| 6 | -NO2 | H | 3.4 | Modulated (electronic effects may also play a significant role) |
Note: The cLogP values are illustrative and intended to demonstrate the relative impact of different functional groups on lipophilicity.
Solubility
Aqueous solubility is another crucial physicochemical parameter that affects the bioavailability of a drug candidate. A compound must have adequate solubility to be absorbed from the gastrointestinal tract and to be transported in the blood. For benzoxazole derivatives, poor solubility can be a limiting factor. To improve the water solubility of some benzoxazole derivatives, protecting groups have been removed in certain studies. nih.gov
The interplay between lipophilicity and solubility is critical. Often, an increase in lipophilicity, which may enhance membrane permeability, comes at the cost of reduced aqueous solubility. Therefore, a key aspect of lead optimization for this class of compounds involves finding a delicate balance between these two properties to achieve a desirable pharmacokinetic profile.
The table below provides a qualitative prediction of how modifications to the core structure of this compound might influence its aqueous solubility.
| Compound ID | R1 (Position 6) | R2 (Position 4' of Phenyl Ring) | Predicted Aqueous Solubility | Rationale |
| 1 | H | H | Moderate | Baseline solubility from the amino group. |
| 2 | -Cl | H | Low | Increased lipophilicity from the chloro group decreases solubility. |
| 3 | -OH | H | High | The hydroxyl group can participate in hydrogen bonding, increasing solubility. |
| 4 | H | -CH3 | Low | The methyl group increases lipophilicity, likely reducing solubility. |
| 5 | H | -SO3H | Very High | The sulfonic acid group is highly polar and would significantly increase water solubility. |
| 6 | -CONH2 | H | High | The amide group can form hydrogen bonds, enhancing solubility. |
Note: The predicted solubility is a qualitative assessment for illustrative purposes.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Geometry Optimization
Molecular modeling begins with the determination of the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. For benzoxazole (B165842) derivatives, this is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p) or 6-31G(d). nih.govresearchgate.netresearchgate.net These calculations aim to find the minimum energy structure on the potential energy surface.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action. nih.govbiotech-asia.org Benzoxazole derivatives have been widely studied using docking to explore their potential as anticancer, antimicrobial, and antiviral agents. nih.govbiotech-asia.orgnih.gov
A key output of molecular docking is the prediction of ligand-target binding affinity, often expressed as a docking score in kcal/mol or as binding free energy in kJ/mol. nih.govnih.gov A lower (more negative) value generally indicates a more stable and potentially more potent interaction. For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives docked against the E. coli DNA gyrase B receptor (PDB ID: 4URO), the most active compound showed a docking score of -8.0 kcal/mol. nih.gov The same study calculated the maximum free binding energy using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to be -58.831 kJ/mol for the most promising compound. nih.gov Docking simulations of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine against various biological targets would yield similar predictive affinity data, helping to prioritize it for specific therapeutic applications.
| Compound Series | Target Receptor (PDB ID) | Best Docking Score (kcal/mol) | Best Binding Free Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans | E. coli DNA gyrase B (4URO) | -8.0 | -58.831 | nih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα-DNA complex | -7.9 | Not Reported | nih.gov |
| Benzoxazole-Benzamide conjugates | VEGFR-2 | -8.62 | Not Reported | nih.gov |
Beyond just a score, docking simulations provide a detailed 3D model of the ligand within the receptor's binding site. This allows for the elucidation of specific molecular interactions that stabilize the complex. Common interactions for benzoxazole-based ligands include:
Hydrogen Bonds: The nitrogen atom in the oxazole (B20620) ring and the amine group are common hydrogen bond acceptors and donors, respectively. researchgate.net Studies on related compounds show hydrogen bonding with key amino acid residues in the active site of enzymes. nih.gov
π-π Stacking: The aromatic nature of the benzoxazole and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.netnih.gov
Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Analysis of the binding pose of this compound would identify the key amino acid residues it interacts with, providing a structural hypothesis for its biological activity.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over a period of nanoseconds. irbbarcelona.org
For drug candidates, MD simulations are crucial for validating the stability of the binding pose predicted by docking. nih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand to see if it remains stably in the binding pocket or if it drifts away. These simulations confirm that the key interactions, like hydrogen bonds identified in docking, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, primarily using DFT, are fundamental to understanding the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. researchgate.netnih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. aimspress.com
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.comkbhgroup.in Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are routinely used to compute these energy levels for novel compounds. researchgate.netresearchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.79 | -1.67 | 5.12 | kbhgroup.in |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G(d,p) | -6.64 | -1.74 | 4.90 | researchgate.net |
| Temozolomide (Neutral) | B3LYP/6-311G(d) | -7.44 | -2.55 | 4.89 | aimspress.com |
Studies on Proton Transfer Mechanisms
Proton transfer is a fundamental chemical process crucial in many biological and chemical systems. In molecules like substituted benzoxazoles, particularly those with hydroxyl or amino groups, Excited-State Intramolecular Proton Transfer (ESIPT) is a key area of photochemical research. This process involves the transfer of a proton within the same molecule upon photoexcitation, leading to a tautomeric form with distinct photophysical properties, such as a large Stokes shift in fluorescence.
For the broader class of aminophenyl benzazoles, studies have investigated how the position of the amino group and the nature of the heterocyclic core (benzoxazole vs. benzimidazole (B57391) or benzothiazole) influence proton transfer dynamics. Research on related compounds indicates that the efficiency and pathway of proton transfer are sensitive to the electronic environment and the hydrogen-bonding capabilities within the molecule. For instance, the presence and position of an amino group can significantly alter the acidity and basicity of the proton donor and acceptor sites in the excited state, thereby affecting the intramolecular hydrogen bonds that facilitate the transfer. General studies show that the fluorescence quantum yield of the phototautomer formed via ESIPT tends to decrease in the order of benzimidazole > benzoxazole > benzothiazole (B30560), suggesting that the rate of non-radiative decay pathways increases for the heavier heteroatoms.
However, specific computational or experimental studies detailing the proton transfer mechanisms, whether in the ground or excited state, for This compound are not available in the reviewed scientific literature.
Prediction of Electronic Properties and Chemical Reactivity
The electronic properties and chemical reactivity of a molecule are intrinsically linked to its molecular orbital structure. Theoretical calculations, particularly using DFT, are standard methods for predicting these characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Other important descriptors for reactivity include:
Ionization Potential (I): Related to E_HOMO (I ≈ -E_HOMO)
Electron Affinity (A): Related to E_LUMO (A ≈ -E_LUMO)
Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Molecular Electrostatic Potential (MEP): A 3D map of the electronic density around a molecule, which visually indicates the regions most susceptible to electrophilic and nucleophilic attack. Red-colored regions (negative potential) are rich in electrons and prone to electrophilic attack, while blue-colored regions (positive potential) are electron-deficient and susceptible to nucleophilic attack.
While these computational methods are frequently applied to various benzoxazole derivatives to understand their structure-activity relationships, specific published data detailing the calculated electronic properties and reactivity descriptors for This compound could not be located. Such an analysis would be necessary to provide quantitative predictions of its reactivity and electronic behavior.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine. nih.gov
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzoxazole (B165842) and fluorophenyl rings would appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm) due to spin-spin coupling. The protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. nih.gov The coupling between the fluorine atom and adjacent protons on the fluorophenyl ring would result in characteristic splitting patterns, further aiding in signal assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display a series of signals corresponding to the 13 carbon atoms. The carbon atoms of the aromatic rings would resonate in the typical range of δ 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a key identifying feature. The carbons of the benzoxazole core would also have characteristic chemical shifts. mdpi.com
Expected NMR Data for this compound This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Amine (NH₂) | broad s, ~4.0-5.0 | N/A |
| Benzoxazole-H | m, ~6.8-7.5 | ~110-155 |
| Fluorophenyl-H | m, ~7.2-8.2 | ~115-165 (C-F shows J-coupling) |
| Benzoxazole-C | N/A | ~110-155 |
| Fluorophenyl-C | N/A | ~115-165 (C-F shows J-coupling) |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. nih.gov Key expected vibrational frequencies include N-H stretching for the primary amine group (around 3300-3500 cm⁻¹), C-N stretching, C=N stretching of the oxazole (B20620) ring (around 1630-1680 cm⁻¹), C-O-C stretching of the ether linkage within the benzoxazole ring, and C-F stretching from the fluorophenyl group (around 1200-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent. mdpi.comnih.gov
Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Primary Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Benzoxazole C=N | Stretching | 1630 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1200 - 1300 |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₃H₉FN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (228.07 g/mol ). nih.gov The fragmentation pattern would likely involve the characteristic cleavage of the benzoxazole and fluorophenyl rings, providing further structural confirmation. nih.govspectrabase.com
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction analysis on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray structure would confirm the planarity of the benzoxazole system and the dihedral angle between the benzoxazole and the 2-fluorophenyl rings. nih.gov It would also reveal details about the crystal packing, including any hydrogen bonding involving the amine group and the nitrogen and oxygen atoms of the benzoxazole ring, or π-π stacking interactions between the aromatic systems. nih.govresearchgate.net Such studies are crucial for understanding the solid-state properties and potential polymorphism of the compound. While specific data for the title compound is not available, analyses of similar structures like 2-(4-aminophenyl)-1,3-benzoxazole show how intermolecular N-H···N hydrogen bonds can link molecules into chains. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. For this compound (C₁₃H₉FN₂O), the results of the elemental analysis must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the compound's elemental composition and purity. nih.govresearchgate.net
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 68.41% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.98% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.33% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.28% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.01% |
| Total | | | | 228.226 | 100.00% |
Challenges and Future Research Directions
Addressing Metabolic Stability and Pharmacokinetic Properties
A primary challenge in drug development is optimizing a compound's metabolic stability and pharmacokinetic profile. For benzazole derivatives, which can be subject to significant first-pass metabolism in the liver, this is a critical hurdle. ibmc.msk.ru The structure of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine, however, incorporates a fluorine atom, a strategic modification in medicinal chemistry. The replacement of a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond is a known strategy to block metabolically vulnerable sites. nih.govfrontiersin.org This substitution can enhance the biological half-life of a drug, thereby increasing its metabolic stability. frontiersin.org Studies on other fluorinated benzazoles have demonstrated a significant positive impact on metabolic stability; for instance, the introduction of fluorine into a piperidine-based inhibitor increased its mouse liver microsome half-life by up to five times. nih.gov
Future research must involve comprehensive in vitro and in vivo pharmacokinetic studies for this compound. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile. Investigations into its stability in liver microsomes and its potential to be a substrate or inhibitor of cytochrome P450 enzymes will be crucial for predicting drug-drug interactions and ensuring a favorable safety profile. researchgate.net Furthermore, the fluorine atom at the 7-position in some benzoxazole (B165842) skeletons has been shown to provide potent activity and a favorable pharmacokinetic profile, allowing for higher serum concentrations. nih.gov
Conducting Comprehensive Pharmacological and Toxicological Investigations
The benzoxazole scaffold is associated with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netresearchgate.netmdpi.comnih.gov Derivatives have been investigated as inhibitors of cyclooxygenase, chemistryjournal.net topoisomerase I, esisresearch.org and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Given this broad potential, a key direction for future research is to conduct comprehensive pharmacological screening of this compound to identify its primary mechanism of action and therapeutic utility.
This screening should encompass a wide range of biological targets implicated in diseases like cancer, inflammation, and infectious diseases. researchgate.netscite.ai Concurrently, rigorous toxicological studies are essential. nih.gov Initial assessments can be performed using in silico models to predict toxicity, followed by in vitro cytotoxicity assays against various human cell lines, including normal and cancerous cells, to determine selectivity. nih.govnih.gov The rising prevalence of multidrug-resistant infections and the ongoing challenge of cancer metastasis necessitate the discovery of new, effective, and safe therapeutic agents, a role that novel benzoxazole derivatives could potentially fill. esisresearch.orghumanjournals.com
Designing and Synthesizing Novel Derivatives with Enhanced Potency and Selectivity
The core structure of this compound serves as an excellent starting point for the design and synthesis of new analogues with improved therapeutic properties. Structure-activity relationship (SAR) studies on related compounds have shown that the biological activity of benzoxazoles is highly dependent on the substitution pattern of the nucleus. esisresearch.orghumanjournals.comnih.gov
Modifications can be strategically made at several positions:
The 5-amino group: This group provides a handle for creating a library of derivatives, such as amides, sulfonamides, or Schiff bases, which can alter the compound's physicochemical properties and biological target interactions. chemistryjournal.net
The 2-fluorophenyl ring: Altering the substitution pattern on this ring can modulate potency and selectivity. For example, studies on related pyrroloquinolinones showed that introducing a fluorine atom at the 2- or 3-position of a phenyl ring yielded derivatives with potent cytotoxicity against human tumor cell lines. nih.gov
The benzoxazole core: While less common, modifications to the core benzene (B151609) ring, such as adding electron-withdrawing groups, have been shown to increase activity against certain targets. esisresearch.org
SAR studies on 2,5-disubstituted benzoxazoles have revealed that specific substitutions can significantly enhance antimicrobial activity. nih.govnih.gov For instance, certain derivatives were found to be highly active against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov In the context of anticancer activity, studies on benzoxazole-benzamide conjugates showed that compounds with a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity than their unsubstituted or 5-methyl counterparts. nih.gov This highlights the importance of systematic modification and biological evaluation.
The following table presents data from a study on benzoxazole-benzamide conjugates, illustrating how substitutions on the benzoxazole ring and an amide side chain influence anticancer activity against the HCT-116 cancer cell line. This exemplifies the type of data that would be generated for derivatives of this compound to establish SAR.
| Compound | Benzoxazole Substitution (Position 5) | Amide Side Chain | IC₅₀ (μM) against HCT-116 Cells nih.gov |
|---|---|---|---|
| Compound 1 | -H | Cyclohexyl | 7.2 |
| Compound 5 | -CH₃ | Cyclohexyl | 19.5 |
| Compound 9 | -Cl | Cyclohexyl | 9.3 |
| Compound 2 | -H | Phenyl | 21.3 |
| Compound 6 | -CH₃ | Phenyl | 41.2 |
| Compound 10 | -Cl | Phenyl | 11.4 |
Exploration of New Therapeutic Applications Beyond Current Indications
While benzoxazoles are widely explored for anticancer and antimicrobial activities, the versatility of the scaffold suggests potential in other therapeutic areas. nih.gov Future research should not be limited to these traditional indications. For example, benzoxazole derivatives have been investigated as:
Anti-psoriatic agents due to their immunosuppressive and anti-inflammatory effects. mdpi.com
Cholinesterase inhibitors , suggesting a potential role in treating neurodegenerative diseases like Alzheimer's. mdpi.com
Phosphodiesterase (PDE) inhibitors , which could be developed for treating asthma. google.com
α-Glucosidase inhibitors , indicating a possible application in managing diabetes. researchgate.net
Anticonvulsants . chemistryjournal.net
The this compound scaffold could be used as a template to design and screen for activity against these and other novel biological targets, potentially leading to first-in-class medicines for a variety of conditions. scite.airesearchgate.net
Integration of Advanced Computational Methodologies with Experimental Validation for Drug Discovery Pipelines
Modern drug discovery heavily relies on the integration of computational methods to streamline the development process, reduce costs, and improve the success rate of identifying promising candidates. jddtonline.inforesearchgate.net For this compound, a robust future research pipeline would involve a synergistic loop of computational design and experimental validation. biotech-asia.orgresearchgate.net
Key computational techniques applicable to this scaffold include:
Molecular Docking: This is used to predict how derivatives bind to the active sites of specific biological targets, such as VEGFR-2 or bacterial DNA gyrase. nih.govnih.govrsc.org Docking studies can help prioritize which derivatives to synthesize and provide insights into the binding patterns responsible for activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.govrsc.orgfigshare.com These models provide predictive power, allowing researchers to estimate the activity of virtual compounds before synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-receptor complex over time, providing a more dynamic picture of the binding interactions than static docking poses. rsc.orgnih.gov
In Silico ADME/Tox Prediction: Computational tools can predict pharmacokinetic properties and potential toxicity, helping to identify compounds with drug-like characteristics early in the discovery process. nih.govresearchgate.net
A crucial aspect is the experimental validation of these computational predictions. nih.gov Promising compounds identified through in silico screening must be synthesized and evaluated in relevant in vitro and in vivo biological assays. biotech-asia.orgresearchgate.net This iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern rational drug design and will be essential for unlocking the therapeutic potential of this compound and its future derivatives. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine?
The synthesis typically involves cyclization reactions between substituted o-aminophenols and fluorinated aldehydes or carboxylic acid derivatives. For example, hydrazine hydrate and Raney nickel are used for catalytic hydrogenation to reduce intermediates, as seen in analogous benzoxazole derivatives . Refluxing in solvents like ethyl acetate and optimizing stoichiometry (e.g., 1:2 molar ratios for reagents) are critical for achieving high yields (>70%) .
Q. How is the purity of this compound validated in academic research?
High-performance liquid chromatography (HPLC) with dual-column validation (e.g., C4 and C18 columns) is standard. For instance, purity >99% is confirmed by retention times (e.g., 14–23 min) and UV detection at 254 nm . Additionally, LC-MS (ESI) provides molecular ion confirmation (e.g., m/z 277 [M+H]+) to rule out impurities .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and fluorophenyl carbons (δ 116–164 ppm) confirm regiochemistry .
- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-F stretching) validate the benzoxazole core .
- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond angles and torsion parameters .
Q. What biological activities are associated with the benzoxazole scaffold in preliminary studies?
Benzoxazole derivatives exhibit antimicrobial, anticancer, and fluorescence properties. The fluorine atom enhances lipophilicity and membrane permeability, while the amine group enables hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological profile of this compound?
Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., using AutoDock Vina) predict binding affinities to targets like adenosine A2A receptors. SwissADME and pkCSM tools assess drug-likeness (Lipinski’s Rule of Five) and ADMET properties (e.g., CYP450 inhibition) .
Q. What strategies resolve contradictions in bioassay data for benzoxazole derivatives?
Discrepancies in IC50 values may arise from assay conditions (e.g., pH, temperature) or impurities. Validate purity via HPLC and replicate assays under controlled conditions. For fluorescence-based studies, calibrate detectors to account for solvent polarity effects .
Q. How does the fluorine substituent influence the compound’s reactivity in derivatization reactions?
Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position of the phenyl ring. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 as a catalyst and anhydrous DMF to prevent dehalogenation .
Q. What crystallographic software is recommended for resolving structural ambiguities?
WinGX and ORTEP-3 are widely used for small-molecule crystallography. SHELXL refines disordered structures, while Mercury visualizes π-π stacking and hydrogen-bonding networks .
Q. How can fluorescence properties of this compound be exploited in cellular imaging?
The benzoxazole core acts as a fluorophore (λex ~350 nm, λem ~450 nm). Functionalize the amine group with biotin or PEG linkers for targeted imaging. Validate photostability under confocal microscopy to avoid artifacts .
Methodological Considerations
Q. What safety protocols are critical when handling fluorinated benzoxazoles?
Q. How to troubleshoot low yields in multi-step syntheses?
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent).
- Optimize reaction time and temperature (e.g., 80°C for 12 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
